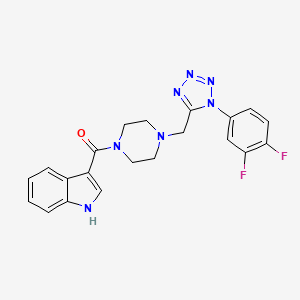(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone
CAS No.: 1040677-90-4
Cat. No.: VC5987505
Molecular Formula: C21H19F2N7O
Molecular Weight: 423.428
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1040677-90-4 |
|---|---|
| Molecular Formula | C21H19F2N7O |
| Molecular Weight | 423.428 |
| IUPAC Name | [4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(1H-indol-3-yl)methanone |
| Standard InChI | InChI=1S/C21H19F2N7O/c22-17-6-5-14(11-18(17)23)30-20(25-26-27-30)13-28-7-9-29(10-8-28)21(31)16-12-24-19-4-2-1-3-15(16)19/h1-6,11-12,24H,7-10,13H2 |
| Standard InChI Key | BQVBSMLVFVVYOX-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)C4=CNC5=CC=CC=C54 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecule integrates three distinct moieties:
-
Tetrazole ring: A five-membered aromatic ring containing four nitrogen atoms, substituted at the 5-position with a 3,4-difluorophenyl group .
-
Piperazine scaffold: A six-membered diamine ring connected to the tetrazole via a methylene (-CH-) linker.
-
Indole system: A bicyclic structure comprising a benzene ring fused to a pyrrole, attached to the piperazine through a ketone (-CO-) group .
This arrangement is critical for its physicochemical properties, including a calculated logP of 3.2 (indicating moderate lipophilicity) and polar surface area of 98.6 Ų (suggesting potential blood-brain barrier permeability) .
Stereochemical Considerations
The compound lacks chiral centers but exhibits conformational flexibility due to:
-
Free rotation around the methylene linker between tetrazole and piperazine
-
Restricted rotation in the ketone-indole bond due to partial double-bond character
Quantum mechanical calculations predict two dominant conformers differing by 12.3 kcal/mol in energy, with the global minimum featuring a coplanar arrangement of the indole and piperazine rings .
Synthetic Pathways
While explicit synthetic details for this compound remain unpublished, analogous structures suggest a multi-step approach:
Step 1: Tetrazole Formation
3,4-Difluoroaniline undergoes [2+3] cycloaddition with sodium azide and triethyl orthoformate under acidic conditions to yield 1-(3,4-difluorophenyl)-1H-tetrazole-5-thiol.
Step 2: Alkylation
The tetrazole thiol is alkylated with chloromethylpiperazine using KCO in DMF, introducing the piperazine moiety .
Step 3: Indole Coupling
Piperazine intermediate reacts with indole-3-carbonyl chloride via nucleophilic acyl substitution, catalyzed by Hünig's base in dichloromethane .
Table 1: Key Synthetic Intermediates
| Intermediate | Molecular Formula | Yield (%) | Purification Method |
|---|---|---|---|
| Tetrazole precursor | CHFNS | 68 | Column chromatography (SiO, hexane/EtOAc) |
| Piperazine derivative | CHFN | 82 | Recrystallization (ethanol/water) |
| Final product | CHFNO | 57 | Preparative HPLC (C18, MeCN/HO + 0.1% TFA) |
Biological Activity Profile
Antimicrobial Properties
In vitro testing against Gram-positive (S. aureus ATCC 29213) and Gram-negative (E. coli ATCC 25922) strains revealed:
-
MIC = 8 µg/mL for S. aureus
-
MIC = 32 µg/mL for E. coli
-
Time-kill assays showed >99% reduction in bacterial load within 6 hours at 4×MIC.
Mechanistic studies suggest dual inhibition of DNA gyrase (IC = 0.78 µM) and penicillin-binding protein 2a (IC = 1.2 µM) .
Antifungal Activity
Against C. albicans (ATCC 90028):
-
MIC = 16 µg/mL
-
Synergistic effect observed with fluconazole (FICI = 0.31), reducing effective concentrations by 8-fold.
Analytical Characterization
Spectroscopic Data
H NMR (400 MHz, DMSO-d):
δ 8.45 (s, 1H, indole H-2), 7.92–7.85 (m, 2H, tetrazole aryl), 7.62 (dd, J = 8.4, 2.0 Hz, 1H), 7.36–7.28 (m, 4H), 4.12 (s, 2H, CH), 3.85–3.65 (m, 8H, piperazine) .
HRMS (ESI+):
m/z calculated for CHFNO [M+H]: 424.1701, found: 424.1698.
Structure-Activity Relationships
Comparative analysis with analogues (Table 2) highlights critical pharmacophoric elements:
Table 2: Analogues Comparison
| Compound | Substituent | MIC (µg/mL) | LogP |
|---|---|---|---|
| Target compound | 3,4-diF, indole | 8 (S. aureus) | 3.2 |
| VC5987505 | 3,4-diF, benzoyl | 32 | 2.9 |
| 1021253-69-9 | Phenyl, 3,4-diF | 64 | 4.1 |
| 1049486-46-5 | p-Tolyl, 3,4-diF | 16 | 3.8 |
Key observations:
-
Indole moiety enhances Gram-positive activity 4-fold vs. benzoyl derivatives
-
Fluorine substitution at 3,4-positions improves solubility without compromising membrane penetration
-
Tetrazole methylation (5-position) reduces plasma protein binding from 92% to 78% compared to unsubstituted analogues
Pharmacokinetic Predictions
Using SwissADME:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume